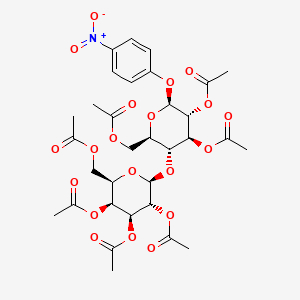
Clopamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .
Molecular Structure Analysis
The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .Chemical Reactions Analysis
The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .Applications De Recherche Scientifique
Application in Pharmacokinetics
Field
Pharmaceutical Analysis
Summary of the Application
Clopamide is used in pharmacokinetic studies to understand its behavior in the human body .
Methods of Application
A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantitation of clopamide, reserpine, and dihydroergotoxine in human plasma . The analytes were separated with isocratic elution on a Phenomenex Synergi Fusion-RP 80A column .
Results or Outcomes
The method was linear in the concentration range of 1-96.00ng/mL for clopamide . The recoveries from spiked control samples were ≥86.16% for all analytes . The intra- and inter-day precision variations were lower than 13.03% while the accuracy values ranged from 91.76% to 111.50% .
Application in Crystallography
Field
Crystallography and Drug Development
Summary of the Application
Clopamide is used in the study of crystal structures, including polymorphs and solvatomorphs, which is imperative in the use and development of active pharmaceutical ingredients (APIs) .
Methods of Application
Screening various crystallization conditions (polar and apolar solvents, temperature etc.), the clopamide molecule was found to form two different types of crystal structures: a solvent-free and a hemihydrate form .
Results or Outcomes
The crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper(II) complexes were reported .
Application in Photodegradation Studies
Field
Pharmaceutical Chemistry
Summary of the Application
Clopamide is used in photodegradation studies to understand its behavior under light exposure .
Methods of Application
The phototransformation of Clopamide was investigated using N,N-dimethylani-line (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor fitted with a medium-pressure mercury vapor lamp (450 W) .
Results or Outcomes
Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer . The photoproducts are 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid (2) and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide (3) . This suggests that Clopamide users should avoid light (natural or artificial) exposure to prevent from drug-induced photosensitivity .
Safety And Hazards
Propriétés
Numéro CAS |
1346602-07-0 |
|---|---|
Nom du produit |
Clopamide-d6 |
Formule moléculaire |
C₁₄H₁₄D₆ClN₃O₃S |
Poids moléculaire |
351.88 |
Synonymes |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



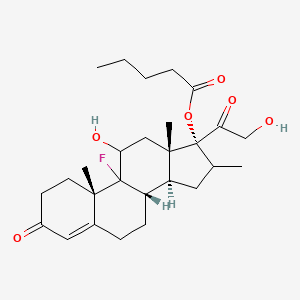
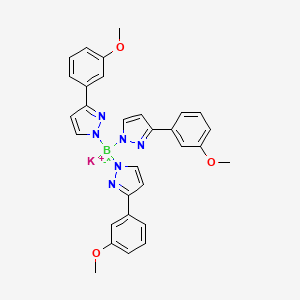
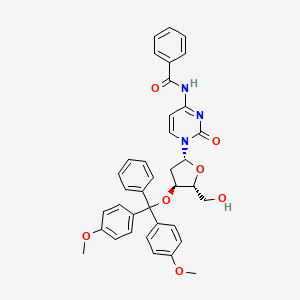
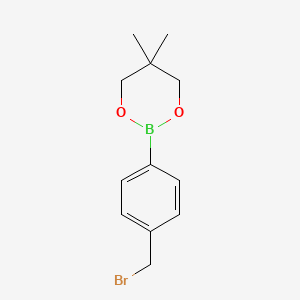
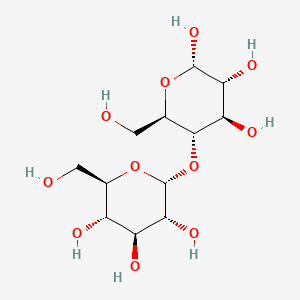
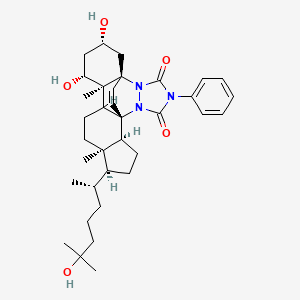
![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)
